2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone
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Description
2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic molecule characterized by a triazolopyridazine core. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of diverse functional groups enhances its pharmacological profile and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H15N5O3S |
Molecular Weight | 345.38 g/mol |
CAS Number | 894057-01-3 |
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell signaling pathways. Notably, the triazole moiety may play a crucial role in modulating kinase activity, which is essential for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds containing the triazole and pyridazine rings exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) with IC50 values ranging from 10 to 30 µM .
- A structural analysis suggests that modifications in the phenyl groups can enhance binding affinity to target proteins involved in cancer progression .
Antibacterial Activity
The compound has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- The presence of the thioether group is thought to contribute to its antibacterial efficacy by disrupting bacterial cell wall synthesis .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties:
- Studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The anti-inflammatory effects were measured using various assays, showing a significant reduction in pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Potency : A recent study evaluated the anticancer effects of triazolopyridazine derivatives in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with standard chemotherapy agents .
- Antibacterial Screening : A series of synthesized triazolopyridazine derivatives were tested against clinical isolates of Pseudomonas aeruginosa. The results showed that certain modifications led to enhanced antibacterial activity, making them potential candidates for further development as antibacterial agents .
Properties
IUPAC Name |
2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-28-18-9-5-14(11-19(18)29-2)16-8-10-20-23-24-21(26(20)25-16)30-12-17(27)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOABYBFSDKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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